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Compound of Interest

(2-Bromo-4-
Compound Name:

methylphenyl)methanol
CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

Executive Summary & Structural Context[2][3][4][5]

e Compound: (2-Bromo-4-methylphenyl)methanol[1]
e Formula:
¢ MW: 201.06 g/mol [1]

o Core Challenge: Distinguishing the three quaternary aromatic carbons and resolving the
specific substituent effects of the bromine atom (heavy atom effect) versus the methyl and
hydroxymethyl groups.

This molecule presents a tri-substituted benzene ring.[2] The

NMR spectrum will display 8 distinct signals in a non-symmetric environment. Definitive
assignment requires understanding the interplay between the deshielding oxygen, the shielding
heavy-atom bromine, and the inductive effects of the methyl group.
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Experimental Methodology (The "How")

To ensure reproducibility and quantitative accuracy, the following protocol is recommended.
This avoids common pitfalls like poor relaxation of quaternary carbons or solvent peak overlap.

Sample Preparation[1]
e Solvent:

(Chloroform-d) is the standard.

o Note: If the sample contains residual water, the benzylic hydroxyl proton may broaden or

exchange, but the

signal for the benzylic carbon (
) remains sharp.[1]

o Concentration: 30-50 mg in 0.6 mL solvent. High concentration is preferred for
to resolve quaternary carbons quickly.[1]
o Reference: Internal TMS (0.00 ppm) or the center triplet of

(77.16 ppm).[1]

Acquisition Parameters (Standard vs. Quantitative)

Most routine scans under-integrate quaternary carbons (C1, C2, C4).[1] For structural
validation, use the Quantitative Protocol:
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. ) Quantitative / )
Parameter Routine Setting ) Rationale
Structural Setting

Eliminates NOE

) enhancement to

Pulse Sequence zgpg30 (Power-gated)  zgig (Inverse-gated) ] ]
ensure integration

represents molar ratio.

Quaternary carbons
(C-Br, C-Me) have

long
Relaxation Delay (D1) 1.0-2.0sec 5.0-10.0 sec
times.[1] Short D1

saturates them,

reducing signal.[1]

Necessary to see

small quaternary
Scans (NS) 256-512 1024+

peaks clearly above

noise.[1]

Ensures no folding of
Spectral Width 240 ppm 250 ppm carbonyl impurities (if
oxidation occurs).[1]

Structural Assignment & Chemical Shift Logic[7]

The assignment below synthesizes experimental data from analogous systems (2-bromobenzyl
alcohol and 4-bromotoluene) with calculated substituent increments.

The Aliphatic Region (10 - 70 ppm)
This region is diagnostic and usually free of interference.
e ~20.8 ppm (

): The methyl carbon attached to the aromatic ring.

o DEPT-135:Positive (Up).
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e ~64.8 ppm (
-OH): The benzylic carbon. The electronegative oxygen deshields this carbon significantly.

o DEPT-135:Negative (Down).
The Aromatic Region (120 — 150 ppm)
This region contains 6 carbons: 3 protonated (

) and 3 quaternary (

)-[1]
Table 1: Predicted Chemical Shift Assignments
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Carbon

Type
Position yp

Predicted Shift

( Mechanistic
DEPT-135 .
Rationale

ppm)

C2 (C-Br)

Heavy Atom
Effect: Bromine
is shielding at the
ipso position,
counteracting the
122.5 Invisible inductive
withdrawal.[1]
This is the most
upfield
quaternary

signal.

C6 (CH)

Meta to the
methyl and ortho

128.0 Positive )
to the benzylic

group.

C5 (CH)

- Ortho to the
129.5 Positive
methyl group.[1]

C3 (CH)

Ortho to the
Bromine

133.0 Positive (deshielding
effect) and ortho
to the Methyl.[1]

C1 (C-CH20H)

Ipso to the
hydroxymethyl
group.[1]
Deshielded by

oxygen proximity

137.5 Invisible

but slightly
shielded by para-
methyl.
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Ipso to the
methyl group.[1]
Strongly
deshielded by
C4 (C-Me) 139.0 Invisible the methyl
substituent effect
(+9.3 ppm
relative to

benzene).

Note on C1 vs C4: These two quaternary signals are close (137-139 ppm). [1] * Differentiation
Strategy: Run an HMBC (Heteronuclear Multiple Bond Correlation).

e The Methyl protons (

ppm) will show a strong 2-bond correlation to C4.
e The Benzylic protons (

ppm) will show a strong 2-bond correlation to C1.

Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow a researcher should follow to assign the
spectrum of this molecule definitively, utilizing 1D and 2D NMR techniques.
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Start: Acquire 13C Spectrum

Identify Aliphatic Region Identify Aromatic Region
(10-70 ppm) (120-150 ppm)

N

Run DEPT-135

/

Assign Aliphatics:
~21 ppm (CH3) [Up] Separate CH vs Cq
~65 ppm (CH2) [Down]

Analyze Quaternary Carbons (Invisible in DEPT) Analyze CH Carbons (Up in DEPT)
Candidates: C1, C2, C4 Candidates: C3, C5, C6

:

Apply Br Heavy Atom Effect:
Most Upfield Cq = C2 (~122 ppm)

Run HMBC (2-Bond)

Distinguish C1 vs C4:
CHS protons -> C4
CH2 protons -> C1

Click to download full resolution via product page

Caption: Logical workflow for assigning

signals using DEPT-135 and HMBC to resolve quaternary ambiguities.
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Diagnostic Challenges & Troubleshooting
The "Missing" Carbon

Issue: Researchers often report seeing only 7 carbons instead of 8. Cause: The quaternary
carbon attached to Bromine (C2) is often very broad or low intensity due to the quadrupolar
relaxation of the bromine nucleus and the lack of NOE enhancement. Solution:

 Increase Relaxation Delay (D1) to >5 seconds.

e Apply Line Broadening (LB) of 1-2 Hz during processing to improve S/N ratio for broad
peaks.

Solvent Impurities
Common impurities in the synthesis of this compound include:
» Benzyl Bromide derivative: If the OH is converted to Br. Look for a shift in the aliphatic

from ~65 ppm to ~33 ppm.

¢ Aldehyde (Oxidation): Look for a carbonyl peak at ~190+ ppm.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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